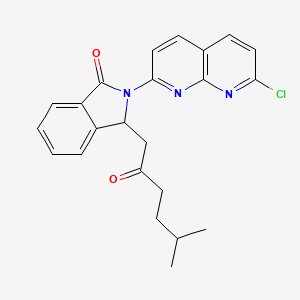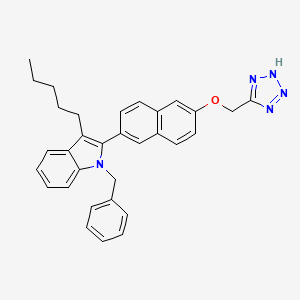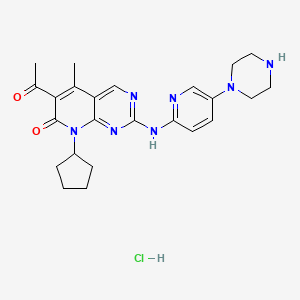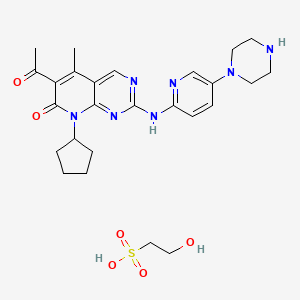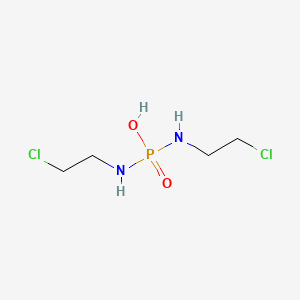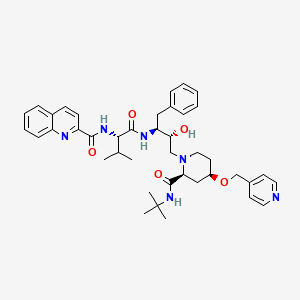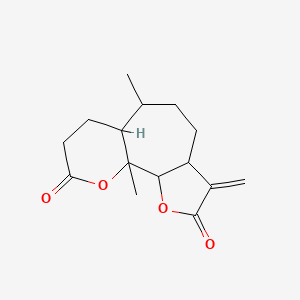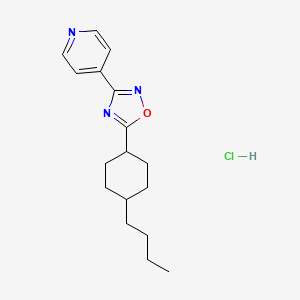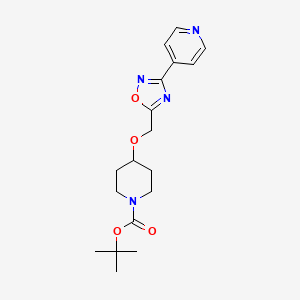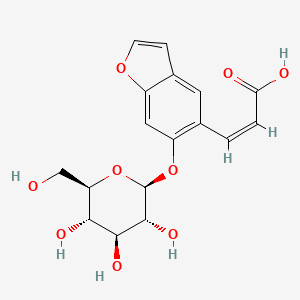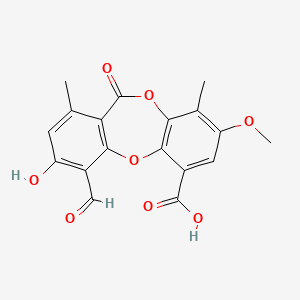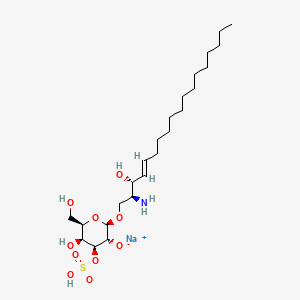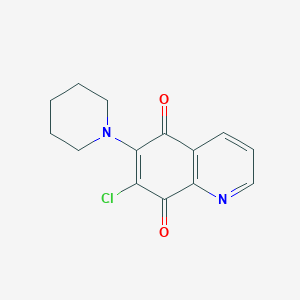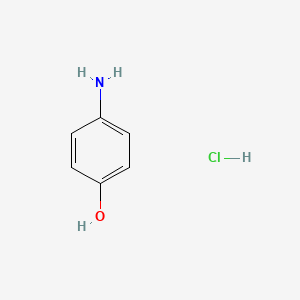
4-Aminofenol clorhidrato
Descripción general
Descripción
4-Aminophenol hydrochloride, also known as 4-hydroxyaniline hydrochloride, is an organic compound with the molecular formula H₂NC₆H₄OH·HCl. It is typically available as a white crystalline powder and is used in various chemical and industrial applications. This compound is a derivative of 4-aminophenol, which is known for its role as an intermediate in the synthesis of paracetamol (acetaminophen) and other pharmaceuticals .
Aplicaciones Científicas De Investigación
4-Aminophenol hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Medicine: It serves as a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic.
Industry: It is employed in the manufacture of dyes, photographic developers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the biodegradation of nitrobenzenes and amines .
Mode of Action
It is known to be a building block in organic chemistry, prominently used in the industrial synthesis of paracetamol .
Biochemical Pathways
4-Aminophenol hydrochloride is metabolized through a unique pathway. It is converted to 1,2,4-trihydroxybenzene via 1,4-benzenediol. The benzene ring of 1,2,4-trihydroxybenzene is then cleaved by 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid .
Action Environment
4-Aminophenol hydrochloride poses significant hazards to both human health and the environment. It can cause skin, respiratory, and eye irritation, and is considered a major toxic pollutant for aquatic life . Proper handling and disposal procedures are necessary to minimize environmental impact .
Análisis Bioquímico
Biochemical Properties
4-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It serves as a synthetic intermediate in various industries, particularly in the pharmaceutical industry where it is used to synthesize analgesics and antipyretics
Cellular Effects
4-Aminophenol hydrochloride can have significant effects on various types of cells and cellular processes. It has been reported to be a nephrotoxin and hepatotoxin, indicating that it can have harmful effects on kidney and liver cells
Molecular Mechanism
It is known to be involved in the reduction of nitrobenzene to phenylhydroxylamine, which rearranges primarily to 4-aminophenol This suggests that it may have binding interactions with biomolecules and may be involved in enzyme inhibition or activation
Metabolic Pathways
4-Aminophenol hydrochloride is involved in the metabolic pathway that transforms nitrobenzene to 4-aminophenol This pathway involves interactions with various enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Aminophenol hydrochloride can be synthesized through several methods:
From Nitrobenzene: Partial hydrogenation of nitrobenzene yields phenylhydroxylamine, which rearranges to form 4-aminophenol.
Reduction of 4-Nitrophenol: 4-Nitrophenol can be reduced using various methods, such as hydrogenation over a Raney Nickel catalyst or selective reduction with Tin (II) Chloride in anhydrous ethanol or ethyl ethanoate, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of 4-aminophenol hydrochloride typically involves large-scale nitration and reduction processes, followed by purification and crystallization to obtain the desired product. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
Análisis De Reacciones Químicas
4-Aminophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of a base, 4-aminophenol hydrochloride readily oxidizes to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines under appropriate conditions.
Substitution: It can undergo electrophilic substitution reactions, such as acylation, to form derivatives like paracetamol.
Common Reagents and Conditions:
Oxidation: Base (e.g., sodium hydroxide), oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., Raney Nickel), Tin (II) Chloride in anhydrous ethanol.
Substitution: Acetic anhydride for acylation reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Paracetamol and other acylated derivatives.
Comparación Con Compuestos Similares
4-Aminophenol hydrochloride can be compared with other similar compounds, such as:
2-Aminophenol:
3-Aminophenol:
Aniline and Phenol: These compounds lack the hydroxyl or amino group, respectively, making them less reactive in certain chemical reactions.
Uniqueness: 4-Aminophenol hydrochloride is unique due to its dual functional groups (amino and hydroxyl) on the benzene ring, which confer distinct chemical reactivity and versatility in various applications .
Propiedades
Número CAS |
51-78-5 |
|---|---|
Fórmula molecular |
C6H8ClNO |
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)azanium;chloride |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H |
Clave InChI |
RVGOBWDGAVAVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)O.Cl |
SMILES canónico |
C1=CC(=CC=C1[NH3+])O.[Cl-] |
Apariencia |
Solid powder |
Color/Form |
Crystalline powde |
melting_point |
306 °C, decomposes |
Key on ui other cas no. |
51-78-5 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
123-30-8 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Very sol in water; sol in alcohol |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-aminophenol 4-aminophenol conjugate monoacid 4-aminophenol hydrochloride 4-aminophenol monopotassium salt 4-aminophenol monosodium salt 4-aminophenol sulfate 4-aminophenol sulfate (2:1) 4-aminophenol, 18O-labeled 4-aminophenol, 3H-labeled 4-aminophenol, ion(1+) 4-hydroxyaniline p-aminophenol p-aminophenol phosphate para-aminophenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-aminophenol hydrochloride in the presented research?
A1: Across these studies, 4-aminophenol hydrochloride serves as a background ultraviolet (UV) absorption reagent in High-Performance Liquid Chromatography (HPLC) with indirect UV detection. This technique facilitates the analysis of compounds lacking a chromophore, which are otherwise undetectable by traditional UV detection methods. [, , , , , , ]
Q2: How does 4-aminophenol hydrochloride enable the detection of compounds without a UV chromophore?
A2: The principle relies on the creation of a constant background signal by 4-aminophenol hydrochloride in the mobile phase. When an analyte without a UV chromophore passes through the detector, it displaces the 4-aminophenol hydrochloride, leading to a decrease in absorbance. This decrease is then detected and used to quantify the analyte. [, , , , , , ]
Q3: What types of compounds have been successfully analyzed using 4-aminophenol hydrochloride in these studies?
A3: The research demonstrates the successful use of 4-aminophenol hydrochloride for analyzing various aliphatic amines [], pyrrolidinium ionic liquid cations [], piperidinium ionic liquid cations [, ], and the N-methyl, propyl-morpholinium cation [, ].
Q4: Are there specific advantages to using 4-aminophenol hydrochloride over other UV absorption reagents?
A4: Research indicates that while other cationic, anionic, and amphiprotic UV absorption reagents exist, cationic reagents, particularly 4-aminophenol hydrochloride, demonstrate superior performance in separating and detecting certain ionic liquid cations using ion-pair chromatography with indirect UV detection. []
Q5: Can you provide some details on the analytical methods used in conjunction with 4-aminophenol hydrochloride?
A5: The studies employed various chromatographic techniques, including reversed-phase liquid chromatography [, , , , ], ion-pair chromatography [, , , , ], and hydrophilic interaction liquid chromatography []. These methods utilize 4-aminophenol hydrochloride in the mobile phase to enable the indirect UV detection of analytes.
Q6: Are there alternative analytical techniques available for analyzing these types of compounds?
A6: While alternative methods exist, the highlighted research emphasizes the simplicity, accuracy, and reliability of utilizing 4-aminophenol hydrochloride as a background UV absorption reagent in HPLC for analyzing otherwise UV-inactive compounds. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


